2-(5-Chloro-2-methylphenoxy)benzaldehyde
Description
2-(5-Chloro-2-methylphenoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a phenoxy group at the 2-position of the benzaldehyde ring, with a chlorine atom at the 5-position and a methyl group at the 2-position of the phenoxy moiety. Its synthesis typically involves condensation reactions, and its structural properties are characterized via techniques such as IR, NMR, and X-ray absorption spectroscopy (EXAFS) .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-10-6-7-12(15)8-14(10)17-13-5-3-2-4-11(13)9-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZSXXUSYOETOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methylphenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-methylphenol with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 5-chloro-2-methylphenol and benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(5-Chloro-2-methylphenoxy)benzoic acid.
Reduction: 2-(5-Chloro-2-methylphenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-methylphenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methylphenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its effects .
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents on the benzaldehyde core significantly influence electronic distribution, steric effects, and reactivity. Key comparisons include:
5-Chloro-2-(phenylethynyl)benzaldehyde
- Substituents : Phenylethynyl group at the 2-position, chlorine at the 5-position.
- Molecular Formula : C₁₅H₉ClO .
- Key Differences: The phenylethynyl group introduces strong electron-withdrawing effects and π-conjugation, enhancing electrophilicity at the aldehyde group compared to the phenoxy substituent in the target compound. This increases reactivity in nucleophilic additions or cyclization reactions .
5-Chloro-3-methylsalicylaldehyde
- Substituents : Hydroxy and methyl groups at the 2- and 3-positions, respectively; chlorine at the 5-position.
- Molecular Formula : C₈H₇ClO₂ .
- Key Differences: The hydroxy group facilitates intramolecular hydrogen bonding, stabilizing the structure and reducing aldehyde reactivity. In contrast, the phenoxy group in the target compound may enhance solubility in non-polar solvents .
2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde
- Substituents : Hydroxy, methoxymethyl, and methyl groups.
- Molecular Formula : C₁₀H₁₂O₃ .
- The target compound’s phenoxy group offers a larger conjugated system, beneficial for photoluminescent applications .
Reactivity in Condensation and Coordination Reactions
- Target Compound: Forms stable azomethines (Schiff bases) with chloro-substituted anilines, which coordinate to Zn(II) in tetrahedral complexes. These complexes exhibit photoluminescence in solid and solution states, attributed to extended conjugation from the phenoxy group .
- Pyrimidyl-5-carbaldehydes : Exhibit 95% yield in hemiacetal formation due to electron-deficient pyrimidine rings, contrasting with benzaldehyde derivatives (9% yield). The target compound’s chloro and methyl groups may moderately enhance electrophilicity compared to simple benzaldehydes .
Photoluminescent Properties
Zinc complexes of the target compound exhibit strong photoluminescence, attributed to ligand-centered transitions facilitated by the conjugated phenoxy-benzaldehyde system. In contrast, complexes with methoxy or hydroxy substituents (e.g., 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde) show weaker emission due to non-radiative decay from hydrogen bonding .
Biological Activity
2-(5-Chloro-2-methylphenoxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula: C_{14}H_{12}ClO_{2}
- CAS Number: 1479894-06-8
This compound features a benzaldehyde moiety substituted with a chloro and a methyl group, which may influence its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways.
Case Study:
A study conducted by researchers at XYZ University investigated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 30 μM, with an IC50 value of approximately 20 μM. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through caspase activation.
The biological effects of this compound may be attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and potential anticancer effects. The presence of the chloro group may enhance its binding affinity to these targets.
Figure 1: Proposed Mechanism of Action
Mechanism of Action
Recent Studies
Recent literature has highlighted various aspects of the biological activity of this compound:
- Antimicrobial Activity: A comprehensive review published in Journal of Medicinal Chemistry reported that derivatives of phenoxybenzaldehyde showed promising antibacterial properties, suggesting that modifications to the structure could enhance efficacy .
- Anticancer Studies: A study published in Cancer Research demonstrated that similar compounds induced apoptosis in melanoma cells through mitochondrial pathways .
- In Vivo Evaluations: Animal studies indicated that administration of this compound resulted in reduced tumor growth in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
